molecular formula C14H10N4O5 B11511336 2-(4-Methoxyphenyl)-4,6-dinitro-2H-indazole

2-(4-Methoxyphenyl)-4,6-dinitro-2H-indazole

Cat. No.: B11511336
M. Wt: 314.25 g/mol
InChI Key: BUNRNLIOGMHMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-4,6-dinitro-2H-indazole is a synthetic organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a dinitro-substituted indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-4,6-dinitro-2H-indazole typically involves a multi-step process. One common method includes the nitration of 2-(4-methoxyphenyl)-2H-indazole using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions of the indazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4,6-dinitro-2H-indazole undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.

    Oxidation: Potassium permanganate, acetone as a solvent.

Major Products Formed

    Reduction: Formation of 2-(4-methoxyphenyl)-4,6-diamino-2H-indazole.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, though less common.

Scientific Research Applications

2-(4-Methoxyphenyl)-4,6-dinitro-2H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4,6-dinitro-2H-indazole involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The methoxy group may also influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-4,6-diamino-2H-indazole: A reduced derivative with amino groups instead of nitro groups.

    2-(4-Methoxyphenyl)-2H-indazole: The parent compound without nitro substitutions.

    4-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different core structures.

Uniqueness

2-(4-Methoxyphenyl)-4,6-dinitro-2H-indazole is unique due to the presence of both methoxy and dinitro groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C14H10N4O5

Molecular Weight

314.25 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4,6-dinitroindazole

InChI

InChI=1S/C14H10N4O5/c1-23-11-4-2-9(3-5-11)16-8-12-13(15-16)6-10(17(19)20)7-14(12)18(21)22/h2-8H,1H3

InChI Key

BUNRNLIOGMHMGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.